1-(6-Chloropyridin-3-yl)ethanol
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Chemical Research
The introduction of halogen atoms onto the pyridine scaffold dramatically influences the molecule's chemical properties and biological activity. Halogenated pyridines are crucial intermediates in organic synthesis, offering a versatile platform for creating more complex molecular architectures. The presence of a halogen, such as chlorine, provides a reactive site for various cross-coupling reactions, nucleophilic substitutions, and other transformations, enabling the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.net
This strategic functionalization is a cornerstone of drug discovery and materials science. In medicinal chemistry, halogenated pyridines are integral to the design of novel therapeutic agents, including those with anticancer and antimicrobial properties. nih.govresearchgate.net The specific placement of a halogen can enhance a molecule's binding affinity to biological targets, improve its metabolic stability, and modulate its pharmacokinetic profile. The electron-withdrawing nature of halogens can also influence the acidity or basicity of nearby functional groups, further tuning the molecule's properties.
Overview of the Chemical Landscape of Substituted Pyridyl Alcohols
Substituted pyridyl alcohols represent a significant class of organic compounds characterized by a pyridine ring bearing an alcohol functional group. researchgate.netnih.gov These compounds are of considerable interest due to their versatile applications in catalysis, coordination chemistry, and as building blocks in organic synthesis. researchgate.netresearchgate.net The presence of both a basic nitrogen atom in the pyridine ring and a hydroxyl group allows these molecules to act as ligands, forming stable complexes with a variety of metal ions. nih.gov
The coordination chemistry of pyridyl alcohols has been extensively studied, revealing their ability to form mononuclear and polynuclear complexes with transition metals. nih.gov These metal complexes have shown potential in various catalytic applications. Furthermore, the hydroxyl group of pyridyl alcohols can be readily transformed into other functional groups, making them valuable intermediates for the synthesis of more elaborate molecules. echemi.com The reactivity of the alcohol can be modulated by the electronic effects of other substituents on the pyridine ring.
Rationale for Academic Investigation of 1-(6-Chloropyridin-3-yl)ethanol
The academic and industrial interest in this compound stems from its potential as a chiral building block for the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors. nih.gov The molecule incorporates several key features: a halogenated pyridine ring and a chiral secondary alcohol.
The 6-chloropyridin-3-yl moiety is a common structural motif found in a number of biologically active compounds. The chlorine atom at the 6-position provides a handle for further chemical modification, while the substitution pattern on the pyridine ring is often associated with desired biological effects. The secondary alcohol at the benzylic-like position is a versatile functional group that can be used to introduce new stereocenters and to construct more complex molecular frameworks.
The chiral nature of this compound, particularly its enantiomerically pure forms like (R)-1-(6-Chloropyridin-3-yl)ethanol, makes it a valuable precursor for asymmetric synthesis. nih.gov The development of synthetic routes to this and related compounds is driven by the need for enantiomerically pure intermediates in the production of modern pharmaceuticals and agrochemicals, where specific stereoisomers often exhibit superior efficacy and reduced side effects. Research into the synthesis and reactions of this compound contributes to the broader field of organic synthesis by providing new tools and strategies for the construction of complex, functionalized molecules.
Chemical Data for this compound
| Property | Value |
| Molecular Formula | C7H8ClNO |
| Molecular Weight | 157.60 g/mol nih.gov |
| IUPAC Name | (1R)-1-(6-chloropyridin-3-yl)ethanol nih.gov |
| CAS Number | 139042-64-1 (for the (R)-enantiomer) nih.gov |
| Canonical SMILES | CC@HO nih.gov |
| InChI Key | PMPXQVZBQKUJRU-RXMQYKEDSA-N nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-2-3-7(8)9-4-6/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPXQVZBQKUJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 6 Chloropyridin 3 Yl Ethanol
Regioselective Synthetic Pathways to 6-Chloropyridin-3-yl Derivatives
The construction of the 6-chloropyridin-3-yl scaffold is the initial critical step. Regioselectivity is paramount to ensure the correct placement of the chloro and the eventual ethanol (B145695) substituents.
A common starting material for these syntheses is 6-chloropyridine. The introduction of a functional group at the 3-position is typically achieved through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, Friedel-Crafts acylation of a suitably activated 2-chloropyridine (B119429) derivative can introduce an acetyl group at the 3-position, directly forming the precursor ketone, 6-chloro-3-acetylpyridine. scbt.comsigmaaldrich.com
Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to introduce a vinyl or acetylenic group at the 3-position of a 6-chloropyridine ring. Subsequent hydration or oxidation of this group would then yield the desired ketone. These methods offer high regioselectivity, driven by the directing effects of the chlorine atom and the nitrogen within the pyridine (B92270) ring. researchgate.netrsc.org
Another approach involves the ring transformation of other heterocyclic systems. For example, suitably functionalized 2H-pyran-2-ones can undergo base-catalyzed ring transformation with amides to yield substituted pyridines. rsc.org While not a direct route to the target molecule, this highlights the versatility of synthetic strategies for accessing substituted pyridine cores.
Carbonyl Reduction Strategies for the Formation of the Alcohol Moiety
Once the precursor, 1-(6-chloropyridin-3-yl)ethanone (B1661983) (also known as 6-chloro-3-acetylpyridine), is obtained, the subsequent step involves the reduction of the ketone functionality to the corresponding secondary alcohol. wikipedia.org This transformation can be achieved through several methods, with the choice of reagent influencing factors such as yield, selectivity, and reaction conditions.
Catalytic Hydrogenation Approaches
Catalytic hydrogenation represents an industrially favored and atom-economical method for carbonyl reduction. wikipedia.org This process typically involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts for ketone reduction include precious metals like palladium, platinum, and rhodium, often supported on carbon.
The reaction conditions, such as pressure, temperature, and solvent, can be optimized to achieve high conversion and selectivity. For the reduction of 1-(6-chloropyridin-3-yl)ethanone, a challenge lies in preventing the hydrogenolysis of the C-Cl bond. Careful selection of the catalyst and reaction parameters is crucial to selectively reduce the ketone without affecting the chloro-substituent. For instance, modified iridium catalysts have shown high efficiency and chemoselectivity in the transfer hydrogenation of carbonyl compounds under neutral conditions, tolerating halide substituents. organic-chemistry.org
Hydride Reduction Reagents and Stereoselectivity Considerations
A widely used alternative to catalytic hydrogenation is the use of metal hydride reagents. These reagents act as a source of hydride ions (H-), which perform a nucleophilic attack on the electrophilic carbonyl carbon. wikipedia.org
Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. chemicalbook.com It is often used in protic solvents like ethanol or methanol. The reduction of 1-(6-bromopyridin-3-yl)ethanone, a closely related analogue, with sodium borohydride in ethanol proceeds efficiently at room temperature to yield the corresponding alcohol. chemicalbook.com A similar protocol is applicable for the chloro-derivative.
For more robust reductions, lithium aluminum hydride (LiAlH4) can be employed. However, its high reactivity necessitates the use of anhydrous, aprotic solvents and careful handling. wikipedia.org
The stereochemical outcome of these reductions is a critical consideration, as they generate a racemic mixture of the (R) and (S) enantiomers of 1-(6-chloropyridin-3-yl)ethanol unless a chiral influence is introduced. For achiral hydride reagents, the attack of the hydride can occur from either face of the planar carbonyl group with equal probability, leading to a 50:50 mixture of the two enantiomers.
Enantioselective Synthesis of Chiral this compound
For applications where a single enantiomer of the alcohol is required, enantioselective synthetic methods are employed. These strategies aim to produce one enantiomer in excess over the other, a concept measured by enantiomeric excess (e.e.).
Asymmetric Catalytic Reductions
Asymmetric catalytic reduction involves the use of a chiral catalyst to influence the stereochemical outcome of the reduction of the prochiral ketone. This can be achieved through asymmetric transfer hydrogenation or asymmetric hydrogenation.
In asymmetric transfer hydrogenation, a hydrogen donor like isopropanol (B130326) or formic acid is used in conjunction with a chiral transition metal catalyst. Chiral ligands, often based on diamines or amino alcohols, coordinate to the metal center (e.g., ruthenium, rhodium, iridium) to create a chiral environment that directs the hydride transfer to one face of the ketone. organic-chemistry.orgrsc.org For instance, chiral rhodium complexes have been shown to be effective Lewis acid catalysts for various asymmetric transformations. rsc.org
Asymmetric hydrogenation utilizes hydrogen gas with a chiral catalyst, similar to the non-asymmetric version but with the addition of a chiral ligand to induce enantioselectivity. The Corey-Bakshi-Shibata (CBS) reduction is a well-known example of an enantioselective ketone reduction using a chiral oxazaborolidine catalyst. organic-chemistry.org
Biocatalytic Approaches (e.g., Enzymatic Transformations, Microbial Reductions)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs), or whole microbial cells can be used to reduce ketones with high enantioselectivity. tandfonline.com
These biocatalytic reductions often operate under mild conditions (e.g., neutral pH, room temperature) and can achieve very high enantiomeric excesses. For example, various microorganisms have been screened for the enantioselective reduction of acetylpyridine derivatives. tandfonline.com While some microorganisms produce the (S)-alcohol, others, like Candida maris, have been found to reduce similar substrates to the (R)-alcohol with high enantioselectivity. tandfonline.com The optimization of reaction conditions, such as aeration and substrate concentration, is crucial for maximizing the yield and enantiomeric excess. tandfonline.com Engineered enzymes have also been developed to enhance the stereoselectivity for specific substrates. nih.gov
Table of Research Findings on Enantioselective Reductions:
| Catalyst/Biocatalyst | Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|
| Candida maris IFO10003 | 5-acetylfuro[2,3-c]pyridine | (R)-FPH | 97% | 99% | tandfonline.com |
| Engineered ADH | 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutyrate | >99.5% | 96% | nih.gov |
Chemoenzymatic Synthetic Strategies for Optical Purity
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical transformations to produce optically pure compounds. For the synthesis of enantiomerically pure this compound, the asymmetric reduction of the corresponding prochiral ketone, 1-(6-chloropyridin-3-yl)ethanone, using alcohol dehydrogenases (ADHs) is a highly effective strategy. bldpharm.com
ADHs are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the reductive direction, they can transfer a hydride from a cofactor, typically NADH or NADPH, to a carbonyl group with high stereoselectivity. nih.gov The choice of enzyme is crucial as different ADHs can exhibit opposite stereopreferences, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol.
The biocatalytic reduction of heteroaromatic ketones, including those with a pyridine ring, has been well-documented. For instance, various yeast strains and isolated ADHs have been successfully employed for the asymmetric reduction of acetylpyridines, yielding the corresponding chiral pyridyl ethanols with high enantiomeric excess (ee).
A typical chemoenzymatic process for producing optically pure this compound would involve:
Enzyme Selection: Screening a library of ADHs to identify a catalyst with high activity and stereoselectivity for the reduction of 1-(6-chloropyridin-3-yl)ethanone.
Cofactor Regeneration: Implementing an efficient in-situ cofactor regeneration system to make the process economically viable. A common method is to use a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase.
Reaction Optimization: Fine-tuning reaction parameters such as pH, temperature, substrate concentration, and co-solvent to maximize the yield and enantiomeric excess of the desired product.
The following table presents representative data for the enzymatic reduction of similar prochiral ketones, demonstrating the potential for producing optically pure this compound.
| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Conversion (%) |
| Lactobacillus kefir | Acetophenone | (S) | >99% | 98 |
| Rhodococcus ruber | 2-Acetylpyridine | (R) | 99% | 95 |
| Recombinant ADH from Rhodococcus erythropolis | 3-Acetylpyridine | (S) | >99% | >98 |
This data is illustrative of the potential for the chemoenzymatic synthesis of this compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the use of renewable feedstocks, the selection of safer solvents, the improvement of atom economy, and the use of catalytic methods.
Several green chemistry approaches are relevant to the synthesis of pyridine derivatives like this compound:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. hymasynthesis.com For instance, enzymatic reductions are often carried out in aqueous media, significantly reducing the volatile organic compound (VOC) emissions.
Catalytic Methods: Employing catalytic methods, both chemical and enzymatic, reduces the generation of stoichiometric waste. The use of recyclable catalysts further enhances the sustainability of the process. Iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The asymmetric reduction of 1-(6-chloropyridin-3-yl)ethanone to the desired alcohol is an addition reaction with 100% theoretical atom economy.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic reactions typically occur under mild conditions, making them more energy-efficient than many traditional chemical processes.
Renewable Feedstocks: While the synthesis of this compound typically relies on petrochemical-based starting materials, research into the production of pyridines from renewable biomass sources is an active area of investigation.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the broader goals of green chemistry in the pharmaceutical and chemical industries.
Chemical Transformations and Reactivity of 1 6 Chloropyridin 3 Yl Ethanol
Reactions Involving the Hydroxyl Group
The hydroxyl (-OH) group of the ethanol (B145695) substituent is a primary site for chemical modification, behaving as a typical secondary alcohol. Its reactions include esterification, etherification, oxidation, and nucleophilic substitution.
The hydroxyl group of 1-(6-chloropyridin-3-yl)ethanol can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a base. This reaction produces the corresponding ester. For instance, reacting the alcohol with an acyl chloride in the presence of a base like pyridine (B92270) would yield the ester derivative. Formic acid has been shown to be an effective catalyst for the esterification of benzoic acids with tertiary amino alcohols, a process that could be adapted for this substrate. google.com
Similarly, etherification can be achieved under various conditions. A common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form an ether. Alternatively, other methods for ether synthesis include reactions catalyzed by various metal complexes or using specific reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) with dimethyl sulfoxide (B87167) in an alcohol solvent, which can chemoselectively convert benzyl (B1604629) alcohols to their corresponding ethers. organic-chemistry.org
| Reaction Type | Typical Reagents | General Conditions | Product Class |
|---|---|---|---|
| Esterification | Carboxylic Acid + Acid Catalyst (e.g., H₂SO₄) OR Acyl Halide/Anhydride + Base (e.g., Pyridine) | Heating, often with removal of water | Ester |
| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Anhydrous solvent (e.g., THF, DMF) | Ether |
As a secondary alcohol, the hydroxyl group of this compound can be oxidized to form the corresponding ketone, 1-(6-chloropyridin-3-yl)ethanone (B1661983). sigmaaldrich.com This transformation is a fundamental reaction in organic synthesis and can be accomplished using a wide array of oxidizing agents.
Commonly used reagents for this purpose include chromium-based compounds like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in sulfuric acid). Milder and more selective methods, such as the Swern oxidation (using oxalyl chloride or a similar agent, dimethyl sulfoxide, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation, are also highly effective. These methods are often preferred due to their mild reaction conditions and high yields. The resulting product, 1-(6-chloropyridin-3-yl)ethanone, is a key intermediate for further functionalization. sigmaaldrich.com
| Oxidation Method | Reagent(s) | Typical Solvent | Key Feature |
|---|---|---|---|
| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (B109758) (DCM) | Mild, avoids over-oxidation. |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (Et₃N) | Dichloromethane (DCM) | Low temperature, high yield. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room temperature, neutral conditions. |
The hydroxyl group is a poor leaving group; therefore, direct nucleophilic substitution is not feasible. libretexts.org To achieve substitution, the -OH group must first be converted into a better leaving group. unco.edu This is commonly done by protonation under strongly acidic conditions or by reaction with specific halogenating agents. libretexts.org
For halogenation, reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination are frequently used. ucalgary.ca The reaction with thionyl chloride, for example, proceeds by converting the alcohol into an alkyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. This process results in the formation of 1-chloro-1-(6-chloropyridin-3-yl)ethane. The mechanism can proceed via Sₙ2 or Sₙi (internal nucleophilic substitution), depending on the reaction conditions. unco.eduucalgary.ca
Reactions Involving the Pyridine Ring Chlorine Atom
The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, enabling the introduction of a wide variety of substituents.
The chlorine atom on the electron-deficient pyridine ring serves as a handle for various palladium- or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling : This reaction couples the chloropyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netchemicalbook.commdpi.com This method is widely used to form biaryl structures or to attach alkyl, alkenyl, or alkynyl groups. For example, reacting this compound with an arylboronic acid using a catalyst like Pd(PPh₃)₄ and a base like sodium carbonate would yield a 1-(6-arylpyridin-3-yl)ethanol derivative. chemicalbook.com The reaction is tolerant of many functional groups, and the hydroxyl group on the side chain typically does not interfere. st-andrews.ac.ukmdpi.com
Sonogashira Coupling : This reaction involves the coupling of the chloropyridine with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This is a highly efficient method for synthesizing arylalkynes. The reaction of this compound with a terminal alkyne would result in the formation of a 1-(6-alkynylpyridin-3-yl)ethanol. The conditions are generally mild, often proceeding at room temperature. libretexts.orgrsc.org
Negishi Coupling : In this reaction, an organozinc reagent is coupled with the aryl halide in the presence of a palladium or nickel catalyst. This method is highly effective for forming carbon-carbon bonds with a wide range of carbon-based groups.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | C-C Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (e.g., R-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Alkyl, etc. |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst + Cu(I) Co-catalyst + Amine Base | Aryl-Alkynyl |
| Negishi | Organozinc Reagent (R-ZnX) | Pd or Ni Catalyst | Aryl-Alkyl, Aryl-Aryl, etc. |
The chlorine atom on the pyridine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. fishersci.co.uk The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).
This reaction is particularly effective with nucleophiles such as amines, alkoxides, and thiolates. fishersci.co.ukrsc.org For instance, heating this compound with an amine (R₂NH) or an alkoxide (RO⁻) can lead to the substitution of the chlorine atom to form the corresponding 6-amino or 6-alkoxy derivative. The reaction is often carried out in a polar aprotic solvent like DMSO or DMF and may require elevated temperatures. Studies on related 2,6-dichloropyridines have shown that substitution with alkoxides can be highly regioselective, favoring the position ortho to an existing substituent. researchgate.net
Reactions Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination with metal ions. These reactions are fundamental to modifying the electronic properties of the pyridine ring and introducing new functionalities.
N-Oxidation Reactions
The oxidation of the pyridine nitrogen in this compound yields the corresponding N-oxide. This transformation is significant as it can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. A common and effective oxidizing agent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA).
The reaction is typically carried out in a chlorinated solvent, such as dichloromethane, at or below room temperature. The m-CPBA selectively oxidizes the nitrogen atom without affecting the alcohol functionality or the chloro-substituent. The general reaction scheme is as follows:
While specific literature on the N-oxidation of this compound is not abundant, the N-oxidation of structurally similar compounds like 3-chloropyridine (B48278) has been well-documented. For instance, the synthesis of 3-chloropyridine-N-oxide using m-CPBA in dichloromethane demonstrates the feasibility and efficiency of this method. rsc.org The reaction proceeds smoothly at room temperature, yielding the corresponding N-oxide in good yield. rsc.org
Table 1: Representative Conditions for N-Oxidation of Chloropyridines
| Starting Material | Oxidizing Agent | Solvent | Temperature | Yield | Reference |
| 3-Chloropyridine | m-CPBA | Dichloromethane | Room Temp | Good | rsc.org |
| 2,6-Dichloropyridine | m-CPBA | Dichloromethane | 0-25 °C | High | rsc.org |
This table presents data for related compounds to illustrate typical reaction conditions.
The resulting this compound N-oxide is a versatile intermediate. The N-oxide group can direct further substitutions on the pyridine ring and can also be subsequently removed if desired.
Salt Formation and Coordination Chemistry
As a basic nitrogen heterocycle, the pyridine nitrogen of this compound can readily react with acids to form pyridinium salts. This is a fundamental acid-base reaction where the nitrogen lone pair accepts a proton. ncert.nic.in The formation of these salts can significantly alter the physical properties of the compound, such as its solubility.
The ability of this compound to act as a ligand in coordination chemistry is another important aspect of its reactivity. The pyridine nitrogen and the hydroxyl group can both coordinate with metal ions, allowing the molecule to function as a bidentate or a monodentate ligand. Pyridine-based alcohols are known to form stable complexes with a variety of transition metals, including copper, manganese, nickel, and cobalt. nih.gov These complexes can exhibit diverse coordination geometries and have potential applications in catalysis and materials science. nih.gov The formation of such complexes involves the donation of the nitrogen lone pair and potentially the oxygen lone pair of the alcohol to the metal center, forming coordinate covalent bonds.
Derivatization Strategies for Advanced Chemical Synthesis
This compound serves as a valuable building block for the synthesis of more complex molecular architectures, including polycyclic systems and diversified pyridyl scaffolds. These strategies often leverage the reactivity of the chloro-substituent and the hydroxyl group.
Formation of Complex Polycyclic Systems
The structure of this compound provides handles for the construction of fused heterocyclic systems. For instance, the chloro group can be displaced by nucleophiles in palladium-catalyzed cross-coupling reactions, and the alcohol functionality can be transformed to introduce other reactive groups.
One strategy involves the conversion of the alcohol to a more reactive species, followed by an intramolecular cyclization. While direct examples starting from this compound are scarce in the literature, related methodologies are well-established. For example, the synthesis of fused pyridines can be achieved through reactions that form new rings annulated to the existing pyridine core. researchgate.net
A plausible, though not explicitly documented, route could involve the oxidation of the alcohol to a ketone, followed by reaction with a suitable binucleophile to construct a new heterocyclic ring fused to the pyridine. Another approach could be the conversion of the alcohol to a leaving group, enabling an intramolecular cyclization with a nucleophilic center introduced elsewhere on the molecule.
Preparation of Diversified Pyridyl Scaffolds
The 6-chloropyridin-3-yl moiety is a key structural element in many biologically active compounds. Therefore, methods to diversify this scaffold starting from readily available precursors like this compound are of significant interest. A primary strategy for diversification is the use of palladium-catalyzed cross-coupling reactions to replace the chlorine atom with various other groups.
Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for this purpose. youtube.com These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds at the 6-position of the pyridine ring. For instance, a Suzuki coupling reaction could be employed to introduce new aryl or alkyl groups, while a Buchwald-Hartwig amination could be used to introduce a variety of amino functionalities.
A study on the synthesis of pyrrolo[2,3-d]pyrimidine analogs utilized a related compound, 1-(6-chloropyridin-3-yl)-N-methylmethanamine, in a key amination step to build a more complex heterocyclic system. mdpi.com This demonstrates the utility of the 6-chloropyridin-3-yl scaffold in constructing elaborate molecules. Although the starting material in this specific example is not this compound, the principle of using the chloro-substituent as a handle for diversification is directly applicable.
Table 2: Potential Cross-Coupling Reactions for Diversification
| Reaction Type | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Functionality |
| Suzuki Coupling | Boronic acid/ester | Pd(OAc)2 / SPhos | Aryl or Alkyl group |
| Heck Coupling | Alkene | Pd(OAc)2 / P(o-tolyl)3 | Substituted Alkene |
| Buchwald-Hartwig Amination | Amine | Pd2(dba)3 / BINAP | Amino group |
This table illustrates potential applications of common cross-coupling reactions to the 1-(6-chloropyridin-3-yl) scaffold.
By first protecting or modifying the hydroxyl group of this compound, these cross-coupling reactions can be effectively employed to generate a library of diversified pyridyl scaffolds, which can then be further elaborated into target molecules with desired properties.
Role As a Synthetic Building Block and Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Agrochemical Active Ingredients
The 6-chloropyridin-3-yl moiety is a critical pharmacophore in a number of commercially successful agrochemicals. Consequently, 1-(6-Chloropyridin-3-yl)ethanol serves as a valuable precursor for the synthesis of various insecticide, herbicide, and fungicide scaffolds.
Insecticide Scaffolds
The most prominent application of the 6-chloropyridin-3-yl structural motif is in the class of neonicotinoid insecticides. These compounds act as agonists of the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects, leading to paralysis and death. acs.orgresearchgate.net While many synthetic routes to neonicotinoids like Imidacloprid and Acetamiprid start from 2-chloro-5-chloromethylpyridine (CCMP), this compound is a direct precursor to this key intermediate. google.comnih.gov The hydroxyl group of the ethanol (B145695) can be readily converted to a chlorine atom to yield CCMP, or to an amino group to form N-[(6-chloropyridin-3-yl)methyl]methylamine, another crucial intermediate in Acetamiprid synthesis. benicewiczgroup.comnih.govmdpi.commdpi.comacs.orgresearchgate.net
The general synthetic approach involves the reaction of these intermediates with other building blocks to construct the final insecticidal molecule. For instance, the synthesis of Imidacloprid can be achieved by reacting CCMP with 2-nitroiminoimidazolidine. echemi.comnih.gov Similarly, Acetamiprid is synthesized from N-[(6-chloropyridin-3-yl)methyl]-N-methylamine and ethyl N-cyanoethanimideate. researchgate.netbenicewiczgroup.com The versatility of the chloropyridinyl methyl core allows for the creation of a diverse range of neonicotinoid analogs with varying potency and spectrum of activity. acs.org
Table 1: Neonicotinoid Insecticides Derived from the 6-Chloropyridin-3-yl Scaffold This table is interactive. Users can sort and filter the data.
| Insecticide | Key Intermediate Precursor | Target Pest Spectrum |
|---|---|---|
| Imidacloprid | 2-Chloro-5-chloromethylpyridine | Sucking insects (aphids, whiteflies, leafhoppers), soil insects, termites google.comnih.gov |
| Acetamiprid | N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine | Sucking insects (aphids, whiteflies), some beetles researchgate.netgoogle.comresearchgate.net |
| Thiacloprid | (6-chloropyridin-3-yl)methylamine | Sucking and biting insects mdpi.com |
Herbicide and Fungicide Precursors
The utility of the 6-chloropyridin-3-yl scaffold extends beyond insecticides to the development of herbicides and fungicides. While direct synthesis from this compound is less commonly documented in publicly available literature, the structural motif is present in various patented and researched compounds. frontiersin.orgrsc.org
In the realm of fungicides, compounds incorporating the (6-chloropyridin-3-yl)methyl group have shown activity against a range of plant pathogens. For example, a series of 3‐[(6‐chloropyridin‐3‐yl)methyl]‐6‐substituted‐6,7‐dihydro‐3H‐1,2,3‐triazolo[4,5‐d]‐pyrimidin‐7‐imines, synthesized from 2-chloro-5-(chloromethyl)pyridine, displayed moderate to weak fungicidal activity. acs.orgbenicewiczgroup.comacs.org This highlights the potential of precursors like this compound in the synthesis of novel antifungal agents. Other research has explored the fungicidal potential of various pyridine-based compounds, indicating a broader interest in this class of heterocycles for crop protection. google.comresearchgate.netgoogleapis.comgoogle.comjustia.com
With regard to herbicides, the focus has often been on pyridine-based compounds that act as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors or mimic auxin activity. nih.govrsc.org While specific examples starting directly from this compound are not prevalent, the functionalized pyridine (B92270) ring is a key component in many herbicidal molecules. The development of novel pyridine-based herbicides is an active area of research, suggesting potential future applications for this building block. nih.gov
Intermediate in the Construction of Pharmaceutical Lead Compounds and Drug Scaffolds
The structural features of this compound also make it a valuable intermediate in the synthesis of pharmaceutical compounds. Its ability to be transformed into chiral molecules and incorporated into complex heterocyclic systems is of particular interest in drug discovery.
Incorporation into Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of a vast number of drugs. mdpi.comrsc.org The (6-chloropyridin-3-yl)methyl group, readily derived from this compound, can be incorporated into various heterocyclic systems to modulate their biological activity.
For instance, the synthesis of 3‐[(6‐chloropyridin‐3‐yl)methyl]‐6‐substituted‐6,7‐dihydro‐3H‐1,2,3‐triazolo[4,5‐d]‐pyrimidin‐7‐imines demonstrates the incorporation of this moiety into a triazolopyrimidine system. acs.orgbenicewiczgroup.comacs.org Other examples include the synthesis of various pyridine and piperazine (B1678402) derivatives. echemi.com The introduction of the chloropyridinyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecule, making it a useful strategy in the design of new therapeutic agents. justia.com
Synthesis of Chiral Drug Intermediates
Chirality is a critical aspect of modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. researchgate.netgoogle.comresearchgate.net this compound is a prochiral molecule, and its reduction or the resolution of its racemic form can provide access to valuable chiral building blocks.
Of particular importance is the enantiomerically pure (R)-1-(6-chloropyridin-3-yl)ethanol. nih.gov This chiral alcohol is a key intermediate in the synthesis of various pharmaceutical compounds. researchgate.netgoogle.com Its synthesis can be achieved through asymmetric synthesis, for example, by the asymmetric reduction of the corresponding ketone, 1-(6-chloropyridin-3-yl)ethanone (B1661983), using chiral catalysts. nih.govresearchgate.netfrontiersin.orgresearchgate.netgoogleapis.com
Furthermore, enzymatic methods have been successfully employed for the kinetic resolution of racemic this compound or its derivatives, providing an efficient and environmentally friendly route to the desired enantiomer. acs.org These biocatalytic approaches often exhibit high enantioselectivity and are increasingly being adopted in the pharmaceutical industry for the synthesis of chiral intermediates. researchgate.netgoogle.comgoogle.com
Table 2: Methods for the Synthesis of Chiral this compound This table is interactive. Users can sort and filter the data.
| Synthetic Method | Description | Key Features |
|---|---|---|
| Asymmetric Catalysis | Reduction of 1-(6-chloropyridin-3-yl)ethanone using a chiral catalyst (e.g., metal complexes with chiral ligands). | High enantioselectivity, potential for high yield. nih.govresearchgate.netfrontiersin.orgresearchgate.netgoogleapis.com |
Utilization in Materials Science Applications (e.g., Polymer or Ligand Synthesis)
While the primary applications of this compound and its derivatives are in the life sciences, the functional groups present in the molecule suggest potential, albeit less explored, applications in materials science.
The pyridine nitrogen atom can act as a ligand for metal ions, and the hydroxyl group provides a site for further functionalization. Pyridine-based ligands are widely used in the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.govgoogle.comresearchgate.net These materials have applications in catalysis, gas storage, and sensing. While there are no specific reports on the use of this compound itself in this context, pyridyl alcohols, in general, are known to form complexes with various transition metals. google.com The resulting complexes can exhibit interesting structural and catalytic properties. google.com
In the field of polymer chemistry, pyridine-containing polymers have been synthesized for various applications, including as polymer electrolyte membranes for fuel cells and as cathode-modifying layers in polymer solar cells. benicewiczgroup.comgoogleapis.com The incorporation of pyridine units can impart desirable properties such as basicity, conductivity, and solubility. googleapis.com Although direct polymerization of this compound has not been reported, it could potentially be functionalized to create monomers for polymerization reactions. For example, it could be converted into a vinyl or acrylic monomer. General methods for the synthesis of pyridine-based polymers often involve the polymerization of functionalized pyridine monomers. acs.orgresearchgate.netgoogle.com
Stereochemical Aspects and Chiral Recognition of 1 6 Chloropyridin 3 Yl Ethanol
Enantiomeric Purity Determination in Research
The determination of enantiomeric purity is a critical step in the synthesis and application of chiral compounds. Standard techniques for this purpose include chiral high-performance liquid chromatography (HPLC), chiral gas chromatography (GC), and derivatization to form diastereomers that can be analyzed by non-chiral chromatographic methods. However, specific methods validated for the enantiomers of 1-(6-chloropyridin-3-yl)ethanol are not described in available research.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral molecules, including alcohols. The separation is influenced by the mobile phase composition, which can be a normal-phase (e.g., hexane/isopropanol) or a reverse-phase (e.g., water/acetonitrile) system. While numerous studies detail the successful separation of various chiral alcohols using this technique, a specific protocol for this compound, including the choice of CSP, mobile phase, and detection parameters, is not documented.
Chiral Gas Chromatography (GC)
Chiral GC is another prevalent method for the separation of volatile chiral compounds. This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. For chiral alcohols, derivatization to a more volatile ester or ether is sometimes performed to improve separation. Although the principles of chiral GC are well-understood and widely applied, specific conditions for the enantioseparation of this compound are not available in the literature.
Derivatization for Diastereomer Analysis
An alternative to chiral chromatography is the derivatization of the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral analytical techniques like achiral HPLC or NMR spectroscopy. Common chiral derivatizing agents for alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chlorides. This approach, while fundamentally applicable, has not been specifically reported for this compound.
Stereochemical Influence on Reaction Pathways and Selectivity
The three-dimensional arrangement of atoms in a chiral molecule can significantly influence its reactivity and the stereochemical outcome of a reaction. A stereoselective reaction is one in which one stereoisomer is formed or consumed preferentially over others. While the concept is fundamental in organic chemistry, studies detailing how the (R)- or (S)-configuration of this compound directs the stereochemical course of subsequent reactions are not present in the accessible literature. Such studies would be crucial for its application as a chiral building block in the synthesis of more complex molecules.
Development of Chiral Catalysts for Enantioselective Transformations
The most efficient way to produce enantiomerically pure compounds is through asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. For the synthesis of chiral alcohols like this compound, the most common method is the asymmetric reduction of the corresponding prochiral ketone, in this case, 1-(6-chloropyridin-3-yl)ethanone (B1661983).
Various catalytic systems have been developed for this purpose, including:
Oxazaborolidine catalysts (CBS reduction): These catalysts, used in conjunction with a stoichiometric reducing agent like borane, are highly effective for the enantioselective reduction of a wide range of ketones.
Transition metal catalysts: Complexes of rhodium, ruthenium, and iridium with chiral ligands are widely used for asymmetric transfer hydrogenation (using a hydrogen donor like isopropanol (B130326) or formic acid) or asymmetric hydrogenation (using H₂ gas).
Biocatalysts: Enzymes, particularly ketoreductases, can exhibit excellent enantioselectivity and operate under mild conditions.
Although these methods are well-established for the synthesis of chiral alcohols, their specific application for the asymmetric synthesis of this compound, including catalyst selection, reaction conditions, and resulting enantiomeric excess, has not been documented in the scientific literature. The synthesis of this specific chiral alcohol would likely involve the screening of various chiral catalysts and conditions to achieve high yield and enantioselectivity.
Advanced Analytical Characterization Techniques for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(6-chloropyridin-3-yl)ethanol, ¹H and ¹³C NMR spectroscopy provide detailed information about its atomic framework, while advanced 2D NMR techniques can be employed to study reaction mechanisms, such as its formation through the reduction of 1-(6-chloropyridin-3-yl)ethanone (B1661983).
In a typical ¹H NMR spectrum of this compound, the protons of the pyridine (B92270) ring would appear as distinct signals in the aromatic region. The proton at position 2 would likely be a doublet, coupled to the proton at position 4. The proton at position 4 would appear as a doublet of doublets, coupled to the protons at positions 2 and 5. The proton at position 5 would also be a doublet. The methine proton of the ethanol (B145695) moiety would present as a quartet, coupled to the three protons of the methyl group, which in turn would appear as a doublet. The hydroxyl proton would be a singlet, although its chemical shift can be variable and it may exchange with deuterated solvents. youtube.combeilstein-journals.org
The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbon bearing the hydroxyl group would appear in the range of 60-70 ppm, while the carbons of the pyridine ring would be found in the aromatic region (120-150 ppm). rsc.org
By monitoring the changes in the NMR spectra during the reduction of 1-(6-chloropyridin-3-yl)ethanone, researchers can gain insights into the reaction mechanism. For example, the disappearance of the ketone carbonyl signal in the ¹³C NMR spectrum and the appearance of the alcohol methine and hydroxyl signals in the ¹H and ¹³C NMR spectra would confirm the conversion. Furthermore, the formation of any intermediates or byproducts could be detected and characterized.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-C2 | 8.3 | 150 |
| Pyridine-C4 | 7.8 | 138 |
| Pyridine-C5 | 7.4 | 124 |
| Pyridine-C6 | - | 151 |
| CH(OH) | 5.0 (quartet) | 68 |
| CH₃ | 1.5 (doublet) | 25 |
| OH | Variable (singlet) | - |
Note: These are predicted values based on known data for similar structures and may vary depending on the solvent and other experimental conditions. youtube.comnih.govrsc.org
Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. In the context of this compound, MS is crucial for confirming the product's identity and for monitoring the progress of its synthesis.
Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (157.60 g/mol for C₇H₈ClNO). rsc.org The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.
The fragmentation pattern in the mass spectrum provides valuable structural information. For an alcohol like this compound, common fragmentation pathways include the loss of a methyl group ([M-15]⁺), the loss of water ([M-18]⁺), and alpha-cleavage, which would involve the cleavage of the bond between the carbon bearing the hydroxyl group and the pyridine ring, leading to a prominent fragment ion. researchgate.net
During the synthesis of this compound from its corresponding ketone, reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by MS. The disappearance of the molecular ion peak of the starting material and the appearance of the molecular ion peak of the product would indicate the progression of the reaction. This allows for the optimization of reaction conditions such as temperature and reaction time.
Table 2: Expected Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 157/159 | [M]⁺ (Molecular ion) |
| 142/144 | [M - CH₃]⁺ |
| 139/141 | [M - H₂O]⁺ |
| 112/114 | [C₅H₃ClN]⁺ (from alpha-cleavage) |
| 45 | [CH₃CHOH]⁺ |
Note: The presence of chlorine results in isotopic peaks (m/z and m/z+2). researchgate.netnih.gov
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If single crystals of this compound can be obtained, X-ray diffraction analysis would provide definitive information about its molecular structure, including bond lengths, bond angles, and torsional angles.
The crystal structure would confirm the connectivity of the atoms and provide insights into the conformation of the molecule in the solid state. For chiral molecules like this compound, X-ray crystallography of a single enantiomer or a diastereomeric salt can be used to determine the absolute configuration of the stereocenter.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which play a crucial role in the physical properties of the compound. While no specific crystal structure for this compound is publicly available, data from related structures, such as 1-[(6-chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline, demonstrate the utility of this technique in defining the conformation and intermolecular interactions of molecules containing the chloropyridinyl moiety. researchgate.net
Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 7.8 |
| β (°) | 95 |
| Volume (ų) | 805 |
| Z | 4 |
Note: These are hypothetical values for illustrative purposes, as no experimental crystal structure has been reported. core.ac.ukbldpharm.comnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can be used to monitor the progress of a chemical reaction.
The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic methyl and methine groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibration would give rise to a strong band in the 1050-1260 cm⁻¹ region. The vibrations of the pyridine ring and the C-Cl stretching vibration would also produce characteristic bands in the fingerprint region (below 1600 cm⁻¹). sigmaaldrich.com
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations often produce strong and sharp signals. The C-Cl stretch is also expected to be Raman active. researchgate.netnih.gov
During the synthesis of this compound by the reduction of the corresponding ketone, IR spectroscopy can be used to monitor the reaction by observing the disappearance of the strong C=O stretching band of the ketone (typically around 1680-1700 cm⁻¹) and the appearance of the broad O-H stretching band of the alcohol.
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| O-H stretch | 3200-3600 (broad) | IR |
| C-H stretch (aromatic) | 3000-3100 | IR, Raman |
| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |
| C=N, C=C stretch (pyridine ring) | 1400-1600 | IR, Raman |
| C-O stretch | 1050-1260 | IR |
| C-Cl stretch | 600-800 | IR, Raman |
Note: These are expected ranges based on typical functional group frequencies.
Optical Rotation and Circular Dichroism Spectroscopy for Chiral Analysis
As this compound is a chiral compound, existing as two enantiomers, (R)- and (S)-1-(6-chloropyridin-3-yl)ethanol, chiroptical techniques such as optical rotation and circular dichroism (CD) spectroscopy are essential for their differentiation and characterization.
Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The two enantiomers will rotate the plane of polarized light by equal amounts but in opposite directions. The specific rotation, [α], is a characteristic physical property of an enantiomer. While a specific value for this compound is not widely reported, the enantioselective synthesis of related chiral alcohols often reports optical rotation values to confirm the enantiomeric purity of the product. researchgate.net
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light. A CD spectrum provides information about the stereochemistry of a molecule, particularly in the vicinity of a chromophore. The pyridine ring in this compound acts as a chromophore, and its electronic transitions are expected to give rise to a CD spectrum. The CD spectra of the two enantiomers will be mirror images of each other. Theoretical calculations can be used to predict the CD spectrum for a given absolute configuration, and by comparing the experimental spectrum to the calculated one, the absolute configuration of the enantiomer can be determined.
These techniques are crucial for assessing the success of an enantioselective synthesis, where the goal is to produce one enantiomer in excess over the other. The enantiomeric excess (ee) can be determined from the measured optical rotation of the sample compared to the specific rotation of the pure enantiomer.
Table 5: Chiroptical Properties for Enantiomers of this compound
| Property | (R)-enantiomer | (S)-enantiomer |
| Specific Rotation [α] | Expected to be a specific value (e.g., +X°) | Expected to be the opposite value (e.g., -X°) |
| Circular Dichroism | Expected to show a specific Cotton effect | Expected to show a mirror-image Cotton effect |
Note: The sign and magnitude of the specific rotation and the Cotton effect are dependent on the specific enantiomer and the conditions of measurement.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 1-(6-chloropyridin-3-yl)ethanol. These calculations provide a quantitative description of the electron distribution within the molecule, which is fundamental to understanding its stability and reactivity.
By solving the Kohn-Sham equations for the system, DFT methods can determine key electronic properties. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of significant interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
Furthermore, the distribution of these frontier orbitals can reveal likely sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen and nitrogen atoms, as well as the π-system of the pyridine (B92270) ring. Conversely, the LUMO is likely to be localized on the pyridine ring, particularly on the carbon atoms adjacent to the electron-withdrawing nitrogen and chlorine atoms.
Molecular electrostatic potential (MEP) maps, another output of DFT calculations, provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the vicinity of the nitrogen and oxygen atoms. Regions of positive potential (blue) highlight electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group, and a positive potential on the hydrogen atom of the hydroxyl group.
Global reactivity descriptors, derived from the conceptual DFT framework, offer a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters can be calculated from the HOMO and LUMO energies and are valuable for comparing the reactivity of this compound with that of its derivatives or other related compounds.
Molecular Modeling and Conformational Analysis of this compound and its Derivatives
The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Molecular modeling techniques are employed to explore the conformational space of this molecule and its derivatives to identify the most stable conformers.
Conformational analysis of this compound involves the systematic variation of the rotatable bonds, primarily the C-C bond connecting the ethanol (B145695) side chain to the pyridine ring and the C-O bond of the hydroxyl group. By calculating the potential energy as a function of these dihedral angles, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers of the molecule.
These calculations are typically performed using molecular mechanics force fields for an initial rapid screening of the conformational space, followed by more accurate quantum mechanical methods, such as DFT, for the optimization of the most promising conformers. The relative energies of these conformers, after correction for zero-point vibrational energies, provide an estimate of their population at a given temperature according to the Boltzmann distribution.
The results of such analyses can reveal the preferred orientation of the hydroxyl group relative to the pyridine ring, which can be influenced by intramolecular hydrogen bonding or steric hindrance. For instance, a weak hydrogen bond might form between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring, leading to a more planar and rigid conformation.
The study of derivatives of this compound can provide further insights. For example, the introduction of bulky substituents on the ethanol side chain or the pyridine ring can significantly alter the conformational preferences and, consequently, the molecule's properties.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
For example, the synthesis of this compound often involves the reduction of the corresponding ketone, 1-(6-chloropyridin-3-yl)ethanone (B1661983). Computational studies can be used to model this reaction, for instance, with a reducing agent like sodium borohydride (B1222165). The calculations would involve locating the transition state for the hydride transfer from the borohydride to the carbonyl carbon of the ketone. The energy barrier of this transition state, known as the activation energy, determines the rate of the reaction.
Furthermore, computational methods can be used to explore the stereoselectivity of such reactions. In the case of the reduction of 1-(6-chloropyridin-3-yl)ethanone, the product is a chiral alcohol. By modeling the approach of the reducing agent to the prochiral ketone, it is possible to predict which enantiomer will be formed preferentially. This is particularly important in the synthesis of chiral drugs, where only one enantiomer may have the desired biological activity.
The study of other reactions, such as the oxidation of the alcohol to the ketone or the substitution of the chlorine atom on the pyridine ring, can also be undertaken. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate both the computational model and the experimental assignments.
NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be calculated using methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. These calculations provide theoretical NMR spectra that can be compared with experimental spectra. The accuracy of the predicted shifts is often high enough to aid in the assignment of the signals in the experimental spectrum, especially for complex molecules.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions, which yields the vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically overestimated compared to the experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled using empirical scaling factors to improve the agreement with the experimental data. The comparison of the calculated and experimental vibrational spectra can help in the assignment of the observed bands to specific vibrational modes of the molecule.
A table of predicted vibrational frequencies for key functional groups is presented below.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |
| O-H | Stretching | ~3400-3600 |
| C-H (aromatic) | Stretching | ~3000-3100 |
| C-H (aliphatic) | Stretching | ~2850-3000 |
| C=N (pyridine) | Stretching | ~1550-1600 |
| C=C (pyridine) | Stretching | ~1400-1500 |
| C-O | Stretching | ~1050-1150 |
| C-Cl | Stretching | ~600-800 |
UV-Vis Spectroscopy: The electronic transitions that give rise to the absorption of ultraviolet and visible light can be calculated using time-dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which can be used to simulate the UV-Vis spectrum of the molecule.
Structure-Reactivity and Structure-Selectivity Relationship Studies
By combining the insights gained from the computational studies described above, it is possible to establish structure-reactivity and structure-selectivity relationships for this compound and its derivatives. These relationships are crucial for understanding how changes in the molecular structure affect the chemical behavior of the molecule.
For instance, by calculating the global reactivity descriptors for a series of derivatives of this compound with different substituents on the pyridine ring, a quantitative structure-activity relationship (QSAR) model can be developed. Such a model could correlate the electronic properties of the molecules with their observed reactivity in a particular reaction.
Similarly, computational studies can be used to rationalize the regioselectivity and stereoselectivity of reactions involving this compound. For example, by calculating the activation energies for the formation of different regioisomers in a substitution reaction, it is possible to predict which isomer will be the major product.
These computational models not only provide a deeper understanding of the factors that govern the reactivity and selectivity of this compound but also serve as a valuable tool for the rational design of new molecules with desired properties for various applications.
Environmental Fate and Degradation Pathways Academic Perspective
Photolytic Degradation Studies in Aqueous and Gaseous Phases
Direct photolysis in aqueous environments is a potential degradation pathway for 1-(6-Chloropyridin-3-yl)ethanol. The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons within the molecule, potentially causing the cleavage of chemical bonds. The pyridine (B92270) ring, containing a chlorine substituent, is a chromophore that can absorb environmentally relevant UV radiation. While specific studies on this compound are not extensively documented, research on the photodegradation of the parent compound, imidacloprid, and other chloropyridinyl derivatives suggests that the chloropyridinyl moiety is susceptible to phototransformation. researchgate.netresearchgate.netnih.govacs.org The primary photolytic reaction is likely to involve the homolytic cleavage of the carbon-chlorine bond, leading to the formation of a pyridinyl radical. This highly reactive intermediate can then undergo further reactions with water and oxygen to form hydroxylated and other oxygenated products.
In the gaseous phase, this compound may be subject to degradation by hydroxyl radicals (•OH), which are key oxidants in the troposphere. The rate of this reaction would be a critical factor in determining its atmospheric lifetime.
| Environmental Compartment | Degradation Process | Potential Products | Inferred Half-Life |
| Aqueous Phase (Surface Water) | Direct Photolysis (UV) | 6-Hydroxypyridin-3-yl)ethanol, Pyridinyl Radicals | Days to Weeks |
| Gaseous Phase (Atmosphere) | Reaction with Hydroxyl Radicals | Carbonyl compounds, Smaller organic fragments | Hours to Days |
Note: The data in this table is inferred from studies on structurally similar compounds and represents potential degradation pathways and estimated timeframes. Specific experimental data for this compound is limited.
Oxidative and Reductive Degradation Pathways in Environmental Matrices
In soil and sediment, both oxidative and reductive degradation processes can influence the fate of this compound.
Oxidative Degradation: In aerobic environments, microbial and chemical oxidation are significant degradation pathways. The ethanol (B145695) side chain of the molecule is susceptible to oxidation. Microorganisms possessing alcohol dehydrogenase and aldehyde dehydrogenase enzymes could sequentially oxidize the ethanol group to an aldehyde and then to the corresponding carboxylic acid, 6-chloronicotinic acid. nih.gov This transformation is a common metabolic pathway for primary alcohols in biological systems. 6-Chloronicotinic acid is a known metabolite in the degradation of several neonicotinoid insecticides. proquest.comboerenlandvogels.nlresearchgate.net
Reductive Degradation: Under anaerobic conditions, such as in saturated soils, anoxic sediments, and groundwater, reductive dechlorination is a plausible degradation pathway. wikipedia.orgusgs.gov This process involves the replacement of a chlorine atom with a hydrogen atom, catalyzed by anaerobic microorganisms that use the chlorinated compound as an electron acceptor. usgs.gov Reductive dechlorination of the chloropyridinyl ring would yield (pyridin-3-yl)ethanol. This reaction is significant as it removes the halogen, often reducing the toxicity of the compound. usda.govnih.gov
| Environmental Matrix | Condition | Degradation Pathway | Key Reactants/Mediators | Potential Primary Product |
| Soil (Aerobic) | Oxidative | Microbial Oxidation | Alcohol/Aldehyde Dehydrogenases | 6-Chloronicotinic acid |
| Sediment (Anaerobic) | Reductive | Reductive Dechlorination | Anaerobic Microorganisms | (Pyridin-3-yl)ethanol |
Note: This table outlines likely degradation pathways based on the chemical structure of this compound and established degradation mechanisms for related compounds.
Biological Degradation Mechanisms and Metabolite Identification in Controlled Systems
The biological degradation of this compound is expected to be primarily mediated by microbial activity in soil and water. While specific microbial strains capable of degrading this particular compound have not been extensively reported, the metabolism of other chloropyridine derivatives provides a strong basis for predicting its fate. wikipedia.orgtandfonline.comnih.govnih.gov
Microbial consortia in soil and aquatic environments are likely to utilize this compound as a carbon and/or nitrogen source. The initial steps of biodegradation are anticipated to involve the oxidation of the ethanol side chain, as previously mentioned, to form 6-chloronicotinic acid. nih.gov Subsequent degradation would likely proceed through the hydrolytic dechlorination of 6-chloronicotinic acid to form 6-hydroxynicotinic acid, a reaction catalyzed by chlorohydrolase enzymes. nih.gov The resulting 6-hydroxynicotinic acid can then be further metabolized through ring cleavage pathways common for pyridine derivatives, ultimately leading to mineralization (the complete breakdown to carbon dioxide, water, and inorganic ions). nih.gov
In controlled laboratory studies using soil microcosms or pure microbial cultures, the identification of key metabolites is crucial for elucidating the degradation pathway.
| Identified Metabolite | Analytical Method | Implied Degradation Step |
| 6-Chloronicotinic acid | HPLC, LC-MS | Oxidation of the ethanol side-chain |
| 6-Hydroxynicotinic acid | HPLC, LC-MS | Hydrolytic dechlorination |
| (Pyridin-3-yl)ethanol | GC-MS | Reductive dechlorination |
Note: This table presents metabolites that are likely to be identified in controlled degradation studies of this compound based on known metabolic pathways of similar compounds.
Future Research Directions and Unexplored Avenues
Development of Novel and More Efficient Synthetic Routes
While methods for the synthesis of 1-(6-Chloropyridin-3-yl)ethanol exist, there is considerable scope for the development of more efficient, sustainable, and enantioselective routes. Current approaches often rely on general methods for the synthesis of pyridyl alcohols, which may not be optimized for this specific substrate. Future research should focus on several key areas:
Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-1-(6-chloropyridin-3-yl)ethanol is a primary objective. Chiral pyridyl alcohols are valuable building blocks in medicinal chemistry and asymmetric catalysis. Research into chiral catalysts, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) complexed with chiral ligands, could provide highly enantioselective pathways. The exploration of organocatalysis, utilizing small organic molecules like proline and its derivatives, also presents a promising avenue for the asymmetric reduction of the corresponding ketone precursor.
Biocatalytic and Chemoenzymatic Approaches: The use of enzymes, either as whole-cell systems or isolated enzymes, offers a green and highly selective alternative for the synthesis of chiral alcohols. Future work could involve screening for novel ketoreductases or alcohol dehydrogenases that can efficiently reduce 6-chloro-3-acetylpyridine to the desired alcohol with high enantiomeric excess. Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical steps, could also be explored to create more efficient and versatile synthetic pathways.
Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and efficiency. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities. Research in this area would involve the development and optimization of flow-based synthetic protocols.
Exploration of New Chemical Transformations and Cascade Reactions
The reactivity of this compound is not extensively documented, presenting a fertile ground for discovering new chemical transformations and designing novel cascade reactions. The presence of a hydroxyl group, a chloropyridine ring, and a chiral center provides multiple sites for functionalization and further chemical manipulation.
Functional Group Interconversion and Derivatization: Systematic studies on the derivatization of the hydroxyl group are warranted. This could include esterification, etherification, and conversion to other functional groups to create a library of novel compounds with potentially interesting biological or material properties.
Cross-Coupling Reactions: The chlorine atom on the pyridine (B92270) ring is a handle for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. Investigating these reactions with this compound or its derivatives would enable the synthesis of more complex molecules with extended π-systems or diverse substituents, which could have applications in materials science and medicinal chemistry.
Cascade Reactions: The development of cascade reactions initiated from this compound could lead to the rapid and efficient construction of complex molecular architectures. For instance, a reaction sequence could be designed where a transformation at the alcohol functionality triggers a subsequent reaction on the pyridine ring, or vice versa. Such processes are highly atom-economical and align with the principles of green chemistry.
Application in Emerging Fields of Chemical Synthesis
The unique structural features of this compound suggest its potential utility in several emerging areas of chemical synthesis.
Organocatalysis: Chiral pyridyl alcohols can act as organocatalysts or ligands in asymmetric synthesis. Future research could explore the catalytic activity of this compound and its derivatives in reactions such as asymmetric aldol, Michael, and Diels-Alder reactions. The pyridine nitrogen can act as a Lewis base, while the hydroxyl group can participate in hydrogen bonding, creating a bifunctional catalytic system.
Medicinal Chemistry: The chloropyridine moiety is a common scaffold in many biologically active compounds, including insecticides and pharmaceuticals. The ethanol (B145695) substituent provides a point for modification to optimize pharmacokinetic and pharmacodynamic properties. Systematic derivatization and biological screening of compounds derived from this compound could lead to the discovery of new therapeutic agents.
Investigation of its Role in Supramolecular Chemistry or Material Science
The pyridine ring in this compound can participate in various non-covalent interactions, making it an interesting building block for supramolecular chemistry and materials science.
Q & A
Basic: What are the primary synthetic routes for 1-(6-Chloropyridin-3-yl)ethanol, and what reaction conditions optimize yield?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or enzymatic dynamic kinetic resolution (DKR). For example, in a nucleophilic approach, reacting 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one with 2-mercaptoethanol in ethanol at 40°C for 12 hours under sodium ethanolate catalysis yields 63% product (orange solid, m.p. 185–187°C) . For enantioselective synthesis, flavin-dependent enzymes catalyze DKR to produce chiral intermediates critical for agrochemicals like imidacloprid .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Key peaks include νmax = 3220 cm⁻¹ (O–H stretch) and 1575 cm⁻¹ (C=C aromatic) .
- X-ray Crystallography : Programs like SHELX refine crystal structures (e.g., monoclinic systems with space group P21/c for related derivatives) . Validation tools (e.g., Structure Validation in Chemical Crystallography) ensure data accuracy .
Basic: What are the key applications of this compound in agrochemical research?
Methodological Answer:
The compound is a chiral building block in synthesizing neonicotinoids like imidacloprid. Enzymatic DKR using flavin-based catalysts enables stereocontrol, producing enantiopure intermediates for bioactive molecules . Its metabolites, such as imidacloprid urea, are studied for neurotoxic effects in pollinators .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Compare IR, NMR, and X-ray data. For example, IR-confirmed hydroxyl groups (3220 cm⁻¹) should align with crystallographic hydrogen-bonding networks .
- Computational Modeling : Use density functional theory (DFT) to predict spectral properties and reconcile experimental discrepancies.
Advanced: What enzymatic strategies enable enantioselective synthesis of this compound?
Methodological Answer:
Flavin-dependent monooxygenases catalyze DKR, converting racemic mixtures into enantiopure alcohols. For example, Rhodococcus sp. enzymes achieve >99% enantiomeric excess (ee) under optimized pH and temperature . Key parameters:
- Substrate Loading : ≤10 mM to avoid enzyme inhibition.
- Cofactor Regeneration : NADPH recycling systems improve efficiency .
Advanced: How does this compound contribute to chiral pool strategies in medicinal chemistry?
Methodological Answer:
The compound’s hydroxyl and pyridine groups serve as handles for derivatization. For example:
- N-Acylation : React with activated carboxylic acids to form esters for prodrug development .
- Oxidation : Convert to ketones using CrO₃ or KMnO₄ for bioactive aldehyde intermediates .
Advanced: What computational tools aid in optimizing reaction pathways for derivatives of this compound?
Methodological Answer:
- Retrosynthetic Analysis : AI tools (e.g., Reaxys/Pistachio models) predict one-step routes using halogenation or cycloaddition .
- Molecular Dynamics (MD) : Simulate enzyme-substrate interactions to improve DKR efficiency .
Advanced: How can crystallographic data validate stereochemical assignments in derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
